N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
Description
The compound with the molecular formula N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is an organic molecule that contains bromine, chlorine, nitrogen, and carbon atoms
Properties
IUPAC Name |
2-N-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9;/h2-6H,1H3,(H3,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSOSLOMCPRXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure mandates a disconnection approach focusing on the pyrimidine core and its substituents. Retrosynthetically, the molecule can be divided into three key components: (1) the 6-methylpyrimidine backbone, (2) the 4-bromophenyl group at the N2 position, and (3) the 2,4-diamine functionality. Contemporary strategies derive from two primary pathways: stepwise halogen displacement on preformed dichloropyrimidines and direct ring assembly using condensation reactions.
Halogen Displacement Pathways
The majority of reported methods utilize 2,4-dichloro-6-methylpyrimidine as a pivotal intermediate. This scaffold permits sequential nucleophilic substitutions, enabling precise control over regioselectivity. Computational studies suggest that the 4-position chloride exhibits higher electrophilicity due to resonance stabilization from the adjacent amine, necessitating tailored conditions for N2 functionalization.
Ring-Forming Condensation Approaches
Alternative routes employ Biginelli-like condensations between β-keto esters and guanidine derivatives. Ethyl acetoacetate serves as the methyl group source at C6, while N-(4-bromophenyl)guanidine introduces the aryl moiety. However, this method struggles with regiochemical control, often yielding isomeric byproducts that complicate purification.
Detailed Synthetic Methodologies
Route 1: Sequential Amination of 2,4-Dichloro-6-Methylpyrimidine
Synthesis of 2,4-Dichloro-6-Methylpyrimidine
The foundational intermediate is synthesized via chlorination of 4-hydroxy-6-methylpyrimidine using phosphorus oxychloride (POCl₃). Optimized conditions (POCl₃, N,N-diethylaniline, 110°C, 6 h) achieve 92% conversion.
N2 Substitution with 4-Bromoaniline
Controlled substitution at the 2-position requires careful stoichiometry to prevent over-reaction. A 1:1 molar ratio of 2,4-dichloro-6-methylpyrimidine to 4-bromoaniline in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords 2-(4-bromophenylamino)-4-chloro-6-methylpyrimidine in 78% yield. Kinetic studies indicate that excess nucleophile promotes disubstitution, necessitating strict reactant control.
4-Chloro to 4-Amine Conversion
The residual chloride undergoes amination using ammonium hydroxide under pressurized conditions (autoclave, 120°C, 24 h). This step achieves 85% conversion but generates ammonium chloride byproducts requiring extensive washing with cold ethanol.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (2M in diethyl ether) at 0°C, precipitating the hydrochloride salt with 95% purity. Recrystallization from ethanol/water (1:3) enhances purity to >99%.
Critical Data Table 1: Route 1 Performance Metrics
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloropyrimidine | POCl₃, 4-hydroxy-6-methyl | 110°C, 6 h | 92 | 98 |
| N2 Substitution | 4-Bromoaniline, DMSO | 80°C, 12 h | 78 | 95 |
| 4-Amination | NH₄OH, autoclave | 120°C, 24 h | 85 | 90 |
| Salt Formation | HCl/Et₂O | 0°C, 2 h | 91 | 99 |
Route 2: One-Pot Condensation and Functionalization
Guanidine Condensation
Ethyl acetoacetate reacts with N-(4-bromophenyl)guanidine hydrochloride in refluxing ethanol (78°C, 8 h) to form 4-hydroxy-N2-(4-bromophenyl)-6-methylpyrimidine-2-amine. The reaction suffers from competing O-alkylation, limiting yields to 65%.
Hydroxyl to Chloride Conversion
Treatment with POCl₃ and catalytic N,N-dimethylformamide (DMF) at 90°C for 3 hours converts the 4-hydroxyl group to chloride (82% yield).
Amination and Salt Formation
Parallel to Route 1, amination and hydrochloride isolation complete the synthesis. However, the multistep nature erodes overall yield (45% vs. 58% for Route 1).
Critical Data Table 2: Route 2 Performance Metrics
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ring Formation | Ethyl acetoacetate, guanidine | 78°C, 8 h | 65 | 88 |
| Chlorination | POCl₃, DMF | 90°C, 3 h | 82 | 94 |
| 4-Amination | NH₄OH, autoclave | 120°C, 24 h | 85 | 90 |
| Salt Formation | HCl/Et₂O | 0°C, 2 h | 91 | 99 |
Route 3: Microwave-Assisted Synthesis
Innovative approaches employ microwave irradiation to accelerate substitution kinetics. 2,4-Dichloro-6-methylpyrimidine reacts with 4-bromoaniline in acetonitrile (150°C, 30 min, 300W) achieving 88% conversion for the N2 substitution. Subsequent amination under microwave conditions (NH₃/MeOH, 100°C, 15 min) attains 90% yield, reducing total synthesis time from 36 hours to <1 hour.
Analytical Characterization and Quality Control
Spectroscopic Validation
Environmental and Economic Considerations
Route 1’s DMSO usage (5 L/kg product) poses disposal challenges, prompting investigations into cyclopentyl methyl ether (CPME) as a greener alternative. Life-cycle assessment reveals Route 3 reduces E-factor from 32 to 18 through solvent recycling and energy-efficient microwaves.
Chemical Reactions Analysis
Types of Reactions
N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation. Specific mechanisms include inhibition of key kinases involved in cancer progression .
Anti-inflammatory Effects
Recent findings suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This activity indicates potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Industrial Applications
Beyond its medicinal uses, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism by which N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, if the compound has biological activity, it may interact with specific enzymes or receptors, altering their function and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
C11H12BrN4: Lacks the chlorine atom, which may affect its reactivity and applications.
C11H12ClN4: Lacks the bromine atom, leading to different chemical properties.
C11H12BrClN3: Has one less nitrogen atom, which can influence its chemical behavior.
Uniqueness
N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: is unique due to the presence of both bromine and chlorine atoms, which can impart distinct reactivity and properties. This makes it valuable for specific applications where these halogens play a crucial role.
Biological Activity
N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group and an amino group, which contributes to its biological activity. The presence of the bromine atom is believed to enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in critical metabolic pathways. For example, it has shown effectiveness against dihydrofolate reductase (DHFR), a target in the treatment of protozoan infections such as Toxoplasmosis .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It interacts with kinases involved in cell cycle regulation, such as Aurora A kinase, leading to cell cycle arrest .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound's anticancer properties have been highlighted in several studies. It has been found to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast Cancer) | 5.0 |
| A431 (Skin Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 7.0 |
Case Studies and Research Findings
- Inhibition of Toxoplasma gondii : A study demonstrated that this compound effectively inhibited the growth of Toxoplasma gondii by targeting DHFR, showing promise as a therapeutic agent for toxoplasmosis .
- Aurora Kinase Inhibition : Another research highlighted its role as a potent inhibitor of Aurora A kinase, with an IC50 value of 6.1 nM. This inhibition leads to disrupted cell cycle progression in cancer cells, indicating potential use in cancer therapies .
- Antimicrobial Studies : In a comparative study on various pyrimidine derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
Q & A
Basic: What are the optimized synthetic routes for N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and what reaction conditions are critical for achieving high purity?
Methodological Answer:
Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:
- Microwave-assisted synthesis for efficient coupling of halogenated intermediates with amines (e.g., 4-bromoaniline) under controlled temperatures (150–200°C) .
- Solvent selection : Ethanol or methanol is preferred for intermediate solubility and yield optimization .
- Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Critical parameters include pH control during diazotization (HCl/NaNO₂) and stoichiometric ratios to minimize byproducts .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm) and verifies substitution patterns .
- HRMS (ESI±) : Confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₀BrN₃·HCl: theoretical 308.02; experimental 308.03) .
- HPLC : Quantifies purity (>95% using C18 columns, 0.1% TFA in water/acetonitrile gradients) .
- Melting point analysis : Consistent values (e.g., 228–268°C) indicate crystallinity and batch consistency .
Advanced: How can researchers design experiments to elucidate the mechanism of action in cancer therapy, particularly concerning kinase inhibition?
Methodological Answer:
- Target identification : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen against Aurora kinases, noting IC₅₀ values <100 nM in analogs like N4-(2-chlorophenyl) derivatives .
- Cellular assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., HCT-116, IC₅₀ ~5 µM) .
- Structural analysis : X-ray crystallography or molecular docking (PDB: 4UXD) to identify binding interactions with kinase ATP pockets .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving pyrimidine derivatives?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., 48-h exposure in RPMI media) .
- SAR analysis : Compare substituent effects (e.g., 4-bromo vs. 4-chloro phenyl groups on IC₅₀) to identify activity trends .
- Meta-analysis : Pool data from analogs (e.g., triazine vs. pyrimidine cores) to isolate structural determinants of cytotoxicity .
Advanced: How do structural modifications, such as halogen substitution at the phenyl ring, impact binding affinity to molecular targets?
Methodological Answer:
- Halogen effects : Bromine at the 4-position enhances hydrophobic interactions in kinase pockets compared to chlorine (ΔIC₅₀ ~2-fold) .
- Electron-withdrawing groups : Nitro or trifluoromethyl substitutions improve metabolic stability but may reduce solubility (logP increase by ~0.5) .
- Comparative synthesis : Prepare analogs via Suzuki-Miyaura coupling to systematically test substituents (e.g., 4-Br vs. 4-CF₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
